![molecular formula C29H48O B062878 4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol CAS No. 175205-40-0](/img/structure/B62878.png)
4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Übersicht
Beschreibung
The compound “4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol” is a complex organic molecule. It is a derivative of the cyclopenta[a]phenanthren-3-ol structure . The compound contains a fused four-ring triterpenoid system .
Molecular Structure Analysis
The molecule contains a fused four-ring triterpenoid system. In the molecule, the two cyclohexane rings adopt a chair conformation and a twist boat conformation, respectively, the central cyclohexene ring adopts a half-chair conformation whereas the five-membered ring adopts an envelope conformation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 426.7174 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available data .Wissenschaftliche Forschungsanwendungen
Structure and Crystallography : Ketuly et al. (2010) described the crystal structure of a related compound, highlighting the orientations of peripheral groups and interactions within the crystal. This study aids in understanding the molecular conformation of such compounds (Ketuly, Hadi, Khaledi, & Tiekink, 2010).
Synthesis of Derivatives : Coombs, Jaitly, and Crawley (1970) discussed the synthesis of 17-ketones via the Stobbe condensation, which is relevant for creating derivatives of cyclopenta[a]phenanthrenes, a class of compounds related to your chemical of interest (Coombs, Jaitly, & Crawley, 1970).
Metabolic Activation and Carcinogenic Potential : Boyd, Ioannides, and Coombs (1995) studied the metabolic activation of cyclopenta[a]phenanthrenes, shedding light on the biological activity of these compounds and their potential as carcinogens (Boyd, Ioannides, & Coombs, 1995).
Cardiac Aglycone Research : Zhang et al. (2012) isolated a cardiac aglycone from the root bark of Periploca sepium Bunge, providing insights into the potential medicinal applications of similar compounds (Zhang, Bao, Wu, Yu, & Li, 2012).
Triterpenoid Study : Hussain, Habib-ur-Rehman, and Parvez (2010) examined a triterpenoid isolated from Skimmia laureola, which shares structural similarities with your compound of interest. This study provides insights into the structure and potential applications of similar triterpenoids (Hussain, Habib-ur-Rehman, & Parvez, 2010).
Cholinesterase Inhibitory Action : Aftab et al. (2020) isolated compounds from Cassia fistula Linn, including derivatives similar to your compound, and studied their inhibitory action on cholinesterase enzymes, suggesting potential pharmaceutical applications (Aftab, Bushra, Khan, Khan, Khan, Ullah, Shahnaz, & Khan, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4,10,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)21-15-17-28(6)22(21)11-12-24-23(28)13-14-25-27(4,5)26(30)16-18-29(24,25)7/h9,20-22,25-26,30H,8,10-18H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPNFEVAKYBZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372281 | |
| Record name | 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,10,14-Tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |
CAS RN |
175205-40-0 | |
| Record name | 4,4,14-Trimethyl-18-norcholesta-8,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
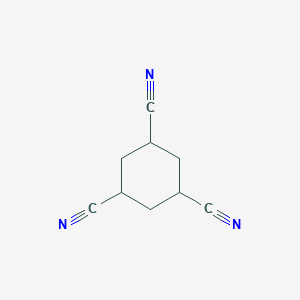
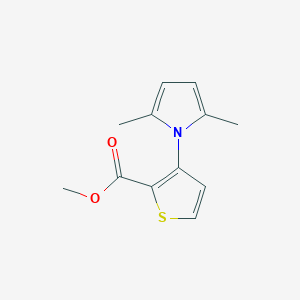
![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)
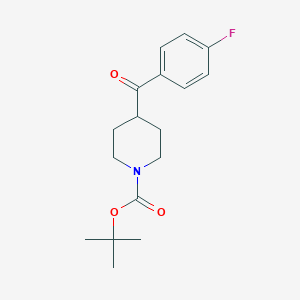
![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)
![3-(Methylsulfonyl)-6,7-dihydrobenzo[c]thiophene-1-carboxylic acid](/img/structure/B62810.png)
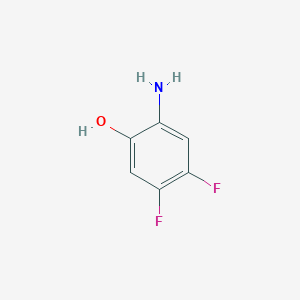
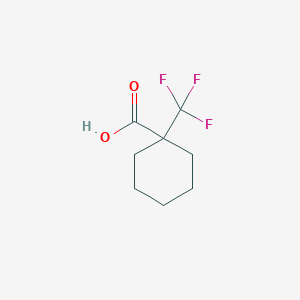
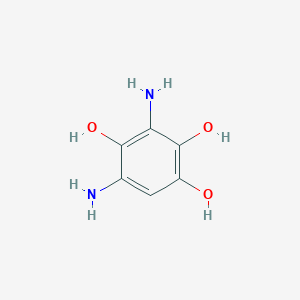
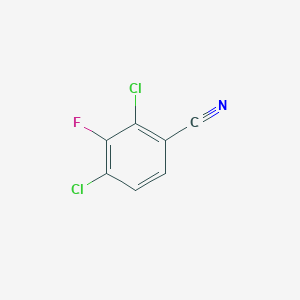
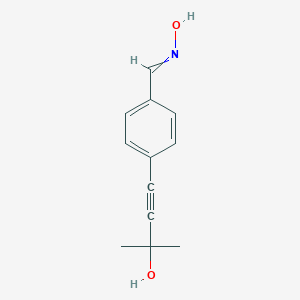
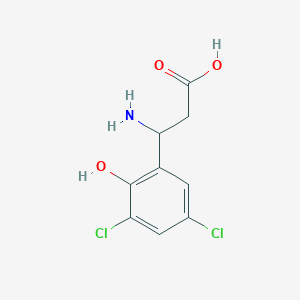
![6-(Hydroxymethyl)-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B62830.png)